molecular formula C19H14ClF5N4O2 B040937 Flupoxam CAS No. 119126-15-7

Flupoxam

Cat. No. B040937
M. Wt: 460.8 g/mol
InChI Key: AOQMRUTZEYVDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Flupoxam involves complex chemical processes aimed at achieving its potent herbicidal activity. The process involves the integration of fluorine atoms into the compound's structure, significantly impacting its activity. For instance, enantioselective synthesis techniques have been employed to achieve high diastereo- and enantioselectivities, producing a wide range of fluorine-containing dihydroquinazolones, which are crucial for its efficacy (Hiramatsu et al., 2016).

Molecular Structure Analysis

Flupoxam's molecular structure is characterized by the presence of fluorine atoms, which play a critical role in its herbicidal activity. The fluorine atoms influence the compound's ability to interact with target sites in weed species, leading to effective weed control. Studies on fluorine-containing organic molecules have shown that the presence of fluorine improves the template ability of benzyl-pyrrolidine in the synthesis of crystalline materials, suggesting a similar enhancing effect in the structure-activity relationships of Flupoxam (Luis Gómez-Hortigüela et al., 2005).

Chemical Reactions and Properties

Flupoxam undergoes various chemical reactions that define its mode of action as a herbicide. It is not a mitotic disrupter, unlike some herbicides, but it inhibits root elongation and induces club root morphology in susceptible weed species. This action is indicative of its unique mechanism, which does not interfere with microtubule formation but still effectively controls weed growth (Hoffman & Vaughn, 1996).

Physical Properties Analysis

The physical properties of Flupoxam, such as solubility and stability, are crucial for its application as a herbicide. These properties determine how the compound is absorbed, distributed, and persists in the soil and plant tissues. While specific studies on Flupoxam's physical properties are limited, insights can be drawn from related compounds where fluorine atoms' incorporation has been shown to affect solubility and stability positively (O. Nováková, 1999).

Chemical Properties Analysis

The chemical properties of Flupoxam, including its reactivity with soil components and water, play a significant role in its effectiveness and environmental impact. Its high soil absorptivity suggests that Flupoxam can form a persistent herbicidal layer in the soil, providing lasting weed control without significant leaching or degradation. This aspect of Flupoxam's chemical properties underlines its potential as a sustainable herbicide option (In‐Yong Lee et al., 2011).

Scientific Research Applications

  • Psychiatric Disorders : Fluvoxamine, a related compound to Flupoxam, has been shown to have a therapeutic effect on psychiatric disorders through its modulation of synaptic plasticity in the rat hippocampo-medial prefrontal cortex pathway. This is due to repeated treatments with the drug (Ohashi et al., 2002).

  • COVID-19 Treatment : Fluoxetine and fluvoxamine, which are similar to Flupoxam, have been identified as potential treatments for COVID-19. Their mechanisms include acting as lysosomotropic agents and ligands of sigma-1 receptors (Mahdi et al., 2022).

  • Neurochemical Changes in Stress Responses : Fluvoxamine has been found to decrease neurochemical changes in the hippocampus elicited by isolation housing and novelty stress in rats (Miura et al., 2005).

  • Improvement in Information Processing : It has been demonstrated that fluvoxamine can shorten reaction time without decreasing response accuracy, thus enhancing information processing (Hasbroucq et al., 1997).

  • Agricultural Use : Flupoxam has been shown to inhibit root elongation and induce classic club root morphology in plants, although it is not classified as a mitotic disrupter herbicide (Hoffman & Vaughn, 1996).

  • Modulation of the Serotonin Transporter : The drug has been observed to impact serotonin clearance times in rats, with variances based on hormonal changes (Benmansour et al., 2009).

  • Treatment of Various Mental Health Disorders : Flupoxam has been noted for its clinical effectiveness in treating depression and obsessive-compulsive disorders, with potential applications in other disorders (Wong et al., 1995).

  • Reduction of HPA Axis Hyperresponsiveness : In patients with borderline personality disorder and a history of childhood abuse, fluvoxamine treatment has been found to reduce the hyperresponsiveness of the hypothalamic-pituitary-adrenal (HPA) axis (Rinne et al., 2003).

  • Treatment of Psychogenic Excoriation : Fluvoxamine may be effective in reducing psychogenic excoriation, independent of mood effects (Arnold et al., 1999).

  • Potential for Treating Chronic PTSD : A pilot study indicated that fluvoxamine treatment may alleviate chronic PTSD symptoms including insomnia, nightmares, anxiety, intrusive recollections, guilt feelings, and tiredness (de Boer et al., 1992).

  • Pediatric Anxiety Disorders : Fluvoxamine is effective in treating pediatric anxiety disorders, with some nonresponders showing responses to fluoxetine or fluvoxamine (Walkup et al., 2002).

  • Reduction in COVID-19 Mortality and Hospitalization : Oral antivirals like fluvoxamine have shown efficacy in reducing mortality and hospitalization rates in COVID-19 patients while exhibiting good overall safety (Wen et al., 2022).

  • Prevention of COVID-19 Progression : Fluvoxamine has shown promise in preventing COVID-19 progression as an early treatment option (Čalušić et al., 2021).

  • Treatment of Delusional Depression : Fluvoxamine alone has been compared favorably with the most efficacious treatments for delusional depression, including combined antidepressants and antipsychotics, and electroconvulsive therapy (ECT) (Gatti et al., 1996).

  • Weeding Effect in Agriculture : Flupoxam has a significant weeding effect on annual and broad-leaf weeds, with lasting impact observed in different planting seasons (Lee et al., 2011).

  • Soil Residue Analysis : High-performance liquid chromatography with UV detection is a reliable method for determining flupoxam residues in soils (Nováková, 1999).

  • Pharmacogenetics : The disposition of fluvoxamine in humans is influenced by polymorphic CYP2D6 and CYP1A2 activity (Carrillo et al., 1996).

  • Impact on Serotonin Transporter (SERT) : Chronic administration of SSRIs, including fluvoxamine, affects the function and density of SERT but does not cause decreases in SERT gene expression (Benmansour et al., 1999).

properties

IUPAC Name

1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF5N4O2/c20-14-7-6-13(8-12(14)9-31-10-18(21,22)19(23,24)25)29-17(11-4-2-1-3-5-11)27-16(28-29)15(26)30/h1-8H,9-10H2,(H2,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQMRUTZEYVDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF5N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057943
Record name Flupoxam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flupoxam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Flupoxam

CAS RN

119126-15-7
Record name Flupoxam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119126-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupoxam [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119126157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupoxam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPOXAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7Q93JFI8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flupoxam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144 - 148 °C
Record name Flupoxam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 29% ammonia aqueous solution (8.82 g, 150 mmol) was added to 100 g of water, and to the solution was added 2-phenyl-4,5-oxazoledione 4-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxy)methylphenyl]hydrazone (39.7 g, purity: 97%, water content: 40%, 50 mmol). The mixture was vigorously stirred to produce a slurry. The slurry was heated to 80° C. in a water bath. In the course of the heating, the slurry abruptly changed its color, exhibiting an increase in the viscosity, at 65°-70° C.
Quantity
8.82 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One
Name
2-phenyl-4,5-oxazoledione 4-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxy)methylphenyl]hydrazone
Quantity
39.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flupoxam
Reactant of Route 2
Reactant of Route 2
Flupoxam
Reactant of Route 3
Flupoxam
Reactant of Route 4
Flupoxam
Reactant of Route 5
Flupoxam
Reactant of Route 6
Reactant of Route 6
Flupoxam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.